molecular formula C15H21FN2O2 B2419783 4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421477-83-9

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2419783
CAS No.: 1421477-83-9
M. Wt: 280.343
InChI Key: TXQUEZOULWGDLA-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic organic compound that features a piperidine ring substituted with a fluorine atom and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is added through an alkylation reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(piperidin-4-yl)benzamide
  • N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide

Uniqueness

4-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxyethyl group and the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12/h2-5,14H,6-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUEZOULWGDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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